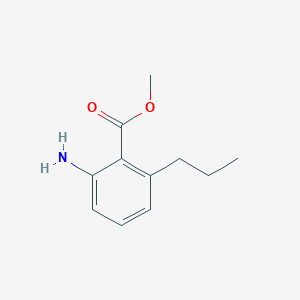
Methyl 2-amino-6-propylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-6-propylbenzoate, also known as Mepivacaine, is a local anesthetic drug that is widely used in medical and dental procedures. It belongs to the class of amide-type local anesthetics and is known for its rapid onset and long-lasting effects. Mepivacaine is a highly effective and safe alternative to other local anesthetics, making it a popular choice among healthcare professionals.
Wirkmechanismus
Methyl 2-amino-6-propylbenzoate works by blocking the transmission of nerve impulses from sensory neurons to the brain. It does this by binding to the sodium channels in the nerve membrane, which prevents the influx of sodium ions and the subsequent depolarization of the nerve fiber. This results in the inhibition of nerve impulse conduction and the loss of sensation in the affected area.
Biochemische Und Physiologische Effekte
Methyl 2-amino-6-propylbenzoate has been shown to have a low toxicity profile and a high therapeutic index. It is rapidly metabolized in the liver and excreted in the urine, with a half-life of approximately 2-3 hours. Methyl 2-amino-6-propylbenzoate has been found to have minimal effects on cardiovascular and respiratory function, making it a safe choice for patients with cardiovascular or respiratory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-amino-6-propylbenzoate has several advantages as a local anesthetic for laboratory experiments. It has a rapid onset and long duration of action, making it ideal for studies that require prolonged anesthesia. Methyl 2-amino-6-propylbenzoate also has a low toxicity profile and minimal effects on cardiovascular and respiratory function, which reduces the risk of adverse effects during experiments. However, one of the limitations of Methyl 2-amino-6-propylbenzoate is that it may interfere with certain physiological processes, which may affect the results of some experiments.
Zukünftige Richtungen
There are several future directions for research on Methyl 2-amino-6-propylbenzoate. One area of interest is the development of new formulations and delivery methods for Methyl 2-amino-6-propylbenzoate, such as sustained-release formulations or transdermal patches. Another area of research is the investigation of the effects of Methyl 2-amino-6-propylbenzoate on different physiological processes, such as inflammation or wound healing. Finally, there is a need for more studies on the safety and efficacy of Methyl 2-amino-6-propylbenzoate in specific patient populations, such as children or elderly patients.
Synthesemethoden
Methyl 2-amino-6-propylbenzoate is synthesized through a multi-step process involving the reaction of 2,6-dimethylaniline with propionyl chloride to produce 2,6-dimethyl-N-propionylaniline. This intermediate is then reacted with methyl chloroformate to yield methyl 2,6-dimethyl-N-propionylanilinoformate. Finally, the ester group is hydrolyzed to produce Methyl 2-amino-6-propylbenzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-6-propylbenzoate has been extensively studied for its use as a local anesthetic in various medical and dental procedures. It is commonly used in epidural anesthesia for pain relief during labor and delivery, as well as in nerve block and infiltration anesthesia for minor surgical procedures. Methyl 2-amino-6-propylbenzoate has also been studied for its use in regional anesthesia, particularly in spinal anesthesia, where it has been shown to be an effective and safe alternative to other local anesthetics.
Eigenschaften
CAS-Nummer |
147494-22-2 |
|---|---|
Produktname |
Methyl 2-amino-6-propylbenzoate |
Molekularformel |
C11H15NO2 |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
methyl 2-amino-6-propylbenzoate |
InChI |
InChI=1S/C11H15NO2/c1-3-5-8-6-4-7-9(12)10(8)11(13)14-2/h4,6-7H,3,5,12H2,1-2H3 |
InChI-Schlüssel |
JSCATFLOSLZNRJ-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=CC=C1)N)C(=O)OC |
Kanonische SMILES |
CCCC1=C(C(=CC=C1)N)C(=O)OC |
Synonyme |
Benzoic acid, 2-amino-6-propyl-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



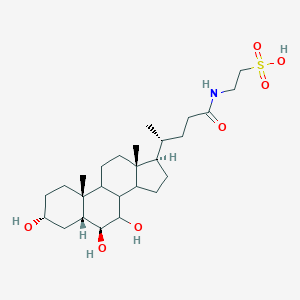
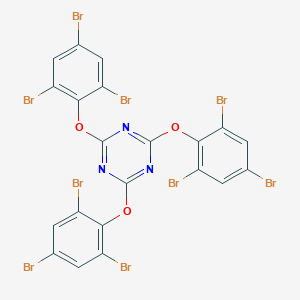
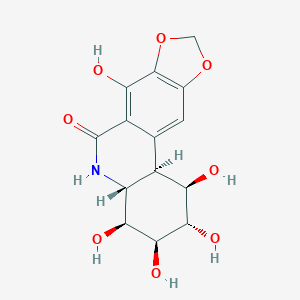
![(1'S,4S,4'R)-2',2'-Dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one](/img/structure/B116906.png)
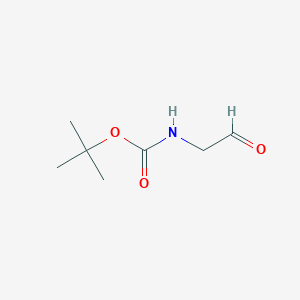
![[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide](/img/structure/B116911.png)
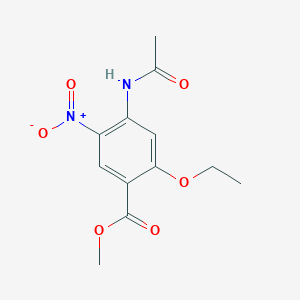
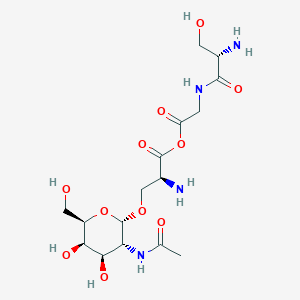
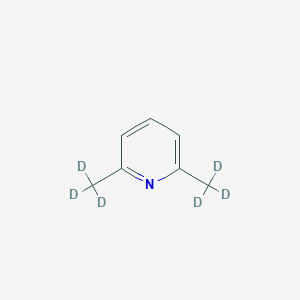
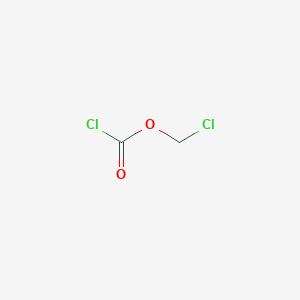

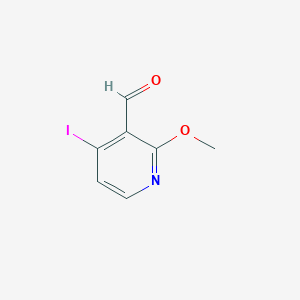
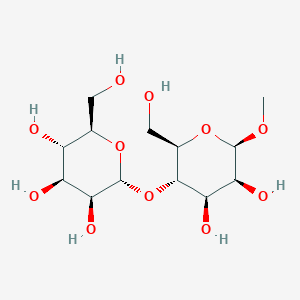
![(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B116933.png)